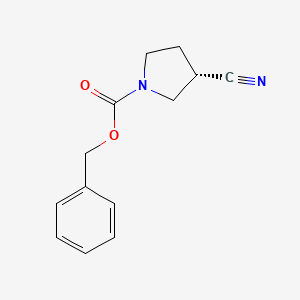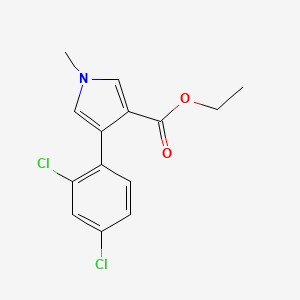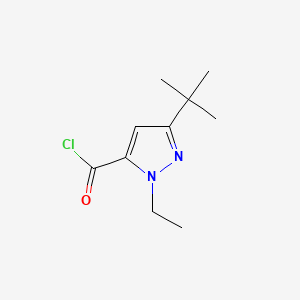
3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are highly valued in organic synthesis and have diverse applications in various sectors, including medicine and agriculture .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 3-tert-butyl-1-ethyl-1H-pyrazole with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the reaction efficiency and provide eco-friendly attributes .
化学反応の分析
Types of Reactions
3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation can convert the pyrazole ring into more complex structures using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for converting carboxylic acids to carbonyl chlorides.
Lithium Aluminum Hydride (LiAlH₄): A strong reducing agent for converting carbonyl groups to alcohols.
Potassium Permanganate (KMnO₄): An oxidizing agent for modifying the pyrazole ring.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
Alcohols: Formed through reduction reactions.
Oxidized Pyrazoles: Formed through oxidation reactions.
科学的研究の応用
3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the pyrazole derivative formed .
類似化合物との比較
Similar Compounds
3-Amino-5-tert-butyl-1H-pyrazole: Similar in structure but contains an amino group instead of a carbonyl chloride group.
tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: Contains a carboxylate group instead of a carbonyl chloride group.
Uniqueness
3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride is unique due to its specific functional group, which allows for versatile chemical modifications and applications in various fields .
特性
CAS番号 |
167889-79-4 |
|---|---|
分子式 |
C10H15ClN2O |
分子量 |
214.693 |
IUPAC名 |
5-tert-butyl-2-ethylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C10H15ClN2O/c1-5-13-7(9(11)14)6-8(12-13)10(2,3)4/h6H,5H2,1-4H3 |
InChIキー |
NAYGFPLSJSTADA-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC(=N1)C(C)(C)C)C(=O)Cl |
同義語 |
1H-Pyrazole-5-carbonyl chloride, 3-(1,1-dimethylethyl)-1-ethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopent[b]-1,4-oxazine-5,7(2H,6H)-dione, tetrahydro- (9CI)](/img/new.no-structure.jpg)
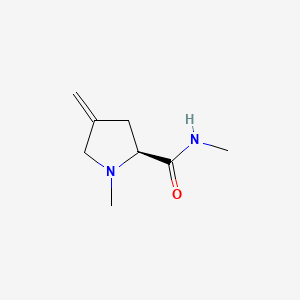
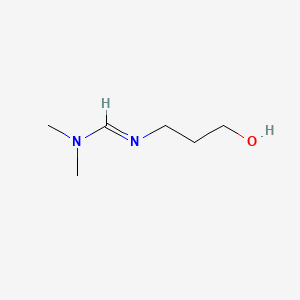
![6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate](/img/structure/B574594.png)
![Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate](/img/structure/B574596.png)
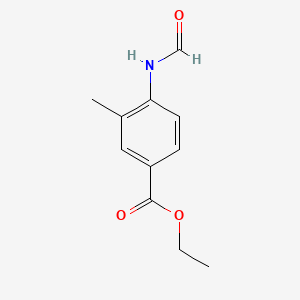
![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine](/img/structure/B574599.png)
